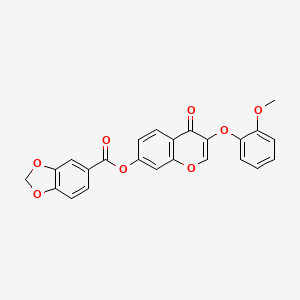
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate, also known as Compound 1, is a synthetic compound that has been widely used in scientific research due to its promising pharmacological properties. This compound belongs to the class of chromen-4-one derivatives and has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Antibacterial Effects and Novel Derivative Synthesis
Researchers have explored the synthesis of new derivatives of 4-hydroxy-chromen-2-one, closely related to the compound , for their antibacterial properties. These synthesized compounds exhibit significant bacteriostatic and bactericidal activity against various bacterial strains, including Staphylococcus aureus, E. coli, and Bacillus cereus. Advanced instrumental methods, such as melting points, IR spectra, 1H-NMR, and 13C-NMR spectra, have been utilized for the characterization of these compounds, highlighting their potential in addressing bacterial infections and contributing to the field of antibacterial drug discovery (Behrami & Dobroshi, 2019).
Chromone-Pyrimidine Derivatives for Antimicrobial Analysis
Another study reports the synthesis of novel chromone-pyrimidine coupled derivatives, demonstrating potent antibacterial and antifungal activities. These derivatives have been evaluated against a variety of microbial strains, indicating their effectiveness in combating microbial infections. The research also includes enzyme assay studies and molecular docking studies to predict the mode of action of these compounds, offering insights into their potential as antimicrobial agents and their oral drug-like properties for further drug development (Tiwari et al., 2018).
Photo-Reorganization for Synthesis of Angular Pentacyclics
Investigations into the photo-reorganization of certain chromen-4-ones have led to the development of a green and convenient synthesis method for angular pentacyclic compounds. This photochemical study presents a general method for synthesizing benzothiophene fused xanthenone derivatives, showcasing a novel approach in the synthesis of complex organic structures which could have implications in the development of new materials or pharmaceuticals (Dalal et al., 2017).
Modular Synthesis Approaches
The modular synthesis of benzofurans, 2H-chromenes, and benzoxepines, which are structural elements related to the compound , provides a strategic approach to producing these cycles via Claisen rearrangement and ring-closing metathesis. This method enables the efficient synthesis of phenylpropanoid natural products, underscoring the versatility and utility of these structural frameworks in the synthesis of natural products and pharmaceuticals (Kotha & Solanke, 2022).
properties
IUPAC Name |
[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O8/c1-27-17-4-2-3-5-19(17)32-22-12-28-20-11-15(7-8-16(20)23(22)25)31-24(26)14-6-9-18-21(10-14)30-13-29-18/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYOAHCJUGXGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

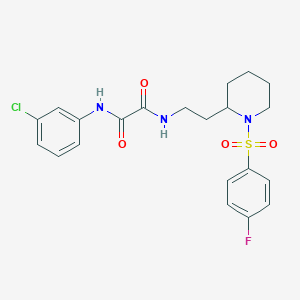


![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2688357.png)
![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2688360.png)
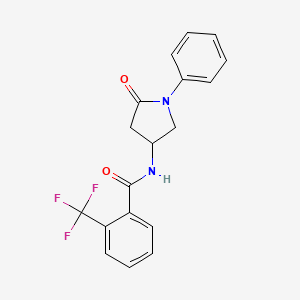
![N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688363.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2688364.png)
![5-Fluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-6-methylpyridine-2-carboxamide](/img/structure/B2688365.png)
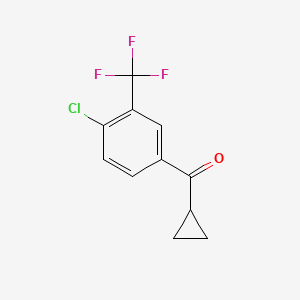
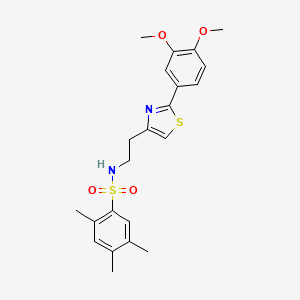
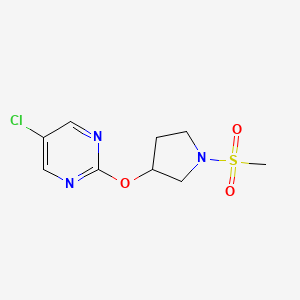
![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2688372.png)
